2-Chloro-5-(chlorodifluoromethyl)pyridine
Overview
Description
2-Chloro-5-(chlorodifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N . It has a molecular weight of 198 . This compound is useful in the synthesis of herbicides .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine . The pH value of the solution is adjusted to a range of 4-5 . The reaction is carried out at a temperature of 80-100°C . Another method involves a liquid phase chlorination method, where raw materials are subjected to a reaction in liquid .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3Cl2F2N/c7-5-2-1-4 (3-11-5)6 (8,9)10/h1-3H . The InChI key is WXQQAFKXPWZPKW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 198 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Developmental Toxicity and Lung Damage
Research has identified that exposure to certain pyridine derivatives such as chlorpyrifos and cypermethrin can induce developmental abnormalities and lung damage in animal models. This suggests potential risks associated with exposure to specific pyridine compounds, underscoring the need for careful handling and application in scientific research (Shaikh & Sethi, 2020).
Hybrid Catalysts for Synthesis
Pyridine scaffolds are crucial precursors for the synthesis of bioactive compounds. Recent studies have explored the use of hybrid catalysts, including organocatalysts and metal catalysts, for the synthesis of pyridine derivatives. These catalysts facilitate efficient synthesis processes, contributing to the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Chemotherapeutic Applications
Pyridine derivatives are prominent in medicinal chemistry, with several compounds exhibiting significant biological activities, including anticancer properties. These derivatives' ability to interact with various biological targets makes them valuable in designing chemotherapeutic agents (Abu-Taweel et al., 2022).
Agrochemical Discovery
The discovery of pyridine-based agrochemicals highlights the importance of intermediate derivatization methods in enhancing the efficiency of discovering novel lead compounds. Pyridine derivatives serve as key components in pesticides, including fungicides and herbicides, contributing to improved agricultural productivity (Guan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-[chloro(difluoro)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQQAFKXPWZPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407344 | |
Record name | 2-Chloro-5-[chloro(difluoro)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71701-84-3 | |
Record name | 2-Chloro-5-[chloro(difluoro)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(chlorodifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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